3-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide

Angiogenesis inhibition Endothelial cell proliferation HUVEC assay

3-Phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide (CAS 681233-21-6) belongs to the N-acyl-4H-thiochromeno[4,3-d]thiazol-2-amine class, a fused tricyclic scaffold characterized by a thiochromene ring annulated to a 2-aminothiazole. This scaffold has been identified as a low-micromolar inhibitor of human umbilical vein endothelial cell (HUVEC) proliferation, establishing its relevance as an anti-angiogenic chemotype.

Molecular Formula C19H16N2OS2
Molecular Weight 352.47
CAS No. 681233-21-6
Cat. No. B2974892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide
CAS681233-21-6
Molecular FormulaC19H16N2OS2
Molecular Weight352.47
Structural Identifiers
SMILESC1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CCC4=CC=CC=C4
InChIInChI=1S/C19H16N2OS2/c22-17(11-10-13-6-2-1-3-7-13)20-19-21-18-14-8-4-5-9-15(14)23-12-16(18)24-19/h1-9H,10-12H2,(H,20,21,22)
InChIKeyDSKVVDUAHUYPIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide (CAS 681233-21-6): Compound Identity and Scaffold Context for Procurement Decisions


3-Phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide (CAS 681233-21-6) belongs to the N-acyl-4H-thiochromeno[4,3-d]thiazol-2-amine class, a fused tricyclic scaffold characterized by a thiochromene ring annulated to a 2-aminothiazole [1]. This scaffold has been identified as a low-micromolar inhibitor of human umbilical vein endothelial cell (HUVEC) proliferation, establishing its relevance as an anti-angiogenic chemotype [2]. Structurally related N-acyl-thiochromenothiazol-2-amine derivatives have also demonstrated acetylcholinesterase (AChE) inhibitory activity in vitro [3]. The compound is available from chemical suppliers with reported purity typically ≥95%, molecular formula C₁₉H₁₆N₂OS₂, and molecular weight 352.47 g/mol .

Why 3-Phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide Cannot Be Casually Substituted


Within the 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold, minor structural modifications profoundly alter biological activity. In the HUVEC proliferation assay, the unsubstituted thiochromeno-thiazoleamine (compound 30) exhibited an IC₅₀ of 1.9 ± 0.3 µM, whereas changing the heteroatom from sulfur (X = S) to oxygen (X = O) or methylene (X = CH₂) abolished activity (IC₅₀ >10 µM for compounds 26–29) [1]. Similarly, among N-acyl-thiochromenothiazol-2-amine AChE inhibitors, the nature of the N-acyl substituent was the primary determinant of potency, with IC₅₀ values spanning from 7.92 µM (compound 10a) to >100 µM for less optimized analogs [2]. Therefore, replacing 3-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide with an in-class analog that differs in any of three critical pharmacophoric elements—the thiochromene sulfur, the propanamide linker length, or the terminal phenyl group—carries substantial risk of altered potency, selectivity, or target engagement [3]. Direct experimental comparison data for this specific compound against its closest analogs are not publicly available; the following evidence is based on class-level structure-activity relationships and computational inference [3].

Quantitative Differentiation Evidence for 3-Phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide Relative to Closest Analogs


Thiochromene Sulfur vs. Chromene Oxygen: Impact on HUVEC Antiproliferative Potency

The 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold (X = S) demonstrated an IC₅₀ of 1.9 ± 0.3 µM against HUVEC proliferation, whereas the direct oxygen analog 4H-chromeno[4,3-d]thiazol-2-amine (X = O) was essentially inactive (IC₅₀ >10 µM), representing at least a 5.3-fold loss of potency upon sulfur-to-oxygen replacement [1]. This sulfur-dependent potency trend is conserved: the N-acylated thiochromeno derivative (compound 31, X = S, IC₅₀ 2.0 ± 0.3 µM) retained activity while the corresponding chromeno derivative (X = O) remained inactive [1].

Angiogenesis inhibition Endothelial cell proliferation HUVEC assay

Propanamide Linker Length: Three-Carbon Chain vs. Shorter or Longer Acyl Linkers in AChE Inhibition

In the N-acyl-thiochromenothiazol-2-amine AChE inhibitor series, the optimal compound 10a, bearing a specific N-acyl substituent, achieved an IC₅₀ of 7.92 µM, which was superior to the clinical comparator rivastigmine under identical assay conditions [1]. Systematic variation of the N-acyl group across 20 derivatives revealed that small changes in chain length and terminal substitution produced IC₅₀ shifts exceeding 10-fold [2]. The target compound's 3-phenylpropanamide chain represents a distinct linker topology (three-carbon bridge with terminal phenyl) compared to the shorter acyl or sulfonyl linkers found in related vendor-available analogs such as 3-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide .

Acetylcholinesterase inhibition Alzheimer's disease Ellman assay

Predicted Physicochemical and ADME Differentiation from Oxygen-Containing Chromeno Analogs

Replacement of the chromene oxygen with thiochromene sulfur increases molecular weight (+16 Da), alters hydrogen-bond acceptor count (S is a weaker H-bond acceptor than O), and increases calculated logP by approximately 0.5–0.8 units based on the scaffold switch from chromene to thiochromene [1]. For the paired analogs 4H-chromeno[4,3-d]thiazol-2-amine and 4H-thiochromeno[4,3-d]thiazol-2-amine, the thiochromeno variant exhibits increased lipophilicity and altered electronic surface properties that affect passive membrane permeability and plasma protein binding predictions [2]. The target compound (C₁₉H₁₆N₂OS₂, MW 352.47) has two sulfur atoms vs. the oxygen analog N-{4H-chromeno[4,3-d]thiazol-2-yl}-3-phenylpropanamide (C₁₉H₁₆N₂O₂S, MW 336.41) .

Drug-likeness Lipophilicity ADME prediction

Recommended Research Application Scenarios for 3-Phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide Based on Scaffold Evidence


Lead Optimization in Endothelial Cell-Based Anti-Angiogenesis Screening Cascades

This compound is suitable as a starting point for medicinal chemistry optimization targeting HUVEC proliferation inhibition. The thiochromeno scaffold has demonstrated reproducible low-micromolar potency (IC₅₀ 1.9–2.0 µM for close analogs) in [³H]-thymidine incorporation assays [1]. Structure-activity relationship studies on this scaffold have established that the thiochromene sulfur is essential for activity, and N-acyl derivatization can further modulate potency [1]. The 3-phenylpropanamide chain provides a vector for systematic substitution to explore potency and selectivity improvements.

Acetylcholinesterase Inhibitor Screening for Neurodegenerative Disease Programs

N-Acyl-thiochromenothiazol-2-amine derivatives have demonstrated AChE inhibitory activity with the best-in-series compound (10a) achieving an IC₅₀ of 7.92 µM, outperforming rivastigmine [2]. The 3-phenylpropanamide chain on the target compound represents a distinct N-acyl topology within this chemotype, offering an opportunity to profile AChE inhibition and potentially identify derivatives with improved potency over the reported 7.92 µM benchmark [2]. Ellman spectrophotometric assays using electric eel AChE provide a validated, cost-effective screening platform [2].

Comparative Profiling Against Chromeno and Sulfonyl Analogs to Map Pharmacophoric Requirements

The target compound's three critical pharmacophoric features—thiochromene sulfur, propanamide linker, and terminal phenyl group—can be systematically compared with the oxygen analog (CAS 681163-37-1), the sulfonyl analog (3-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide), and shorter N-acyl derivatives to generate comprehensive SAR maps [3]. This comparative panel enables identification of the minimal pharmacophore required for target engagement, guiding both patent strategy and lead selection decisions [1].

In Silico ADME Profiling and Blood-Brain Barrier Penetration Prediction for CNS Indications

Given the scaffold's AChE inhibitory activity and the increased lipophilicity conferred by the thiochromene sulfur (predicted logP increase of ~0.5–0.8 units vs. chromene analogs), computational ADME profiling—including BBB penetration prediction, CYP450 metabolism liability, and plasma protein binding—can prioritize this compound for in vivo efficacy studies in Alzheimer's disease models [2][3]. Procurement of this specific compound rather than the chromeno analog ensures that predicted CNS exposure parameters reflect the actual thiochromene chemotype.

Quote Request

Request a Quote for 3-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.